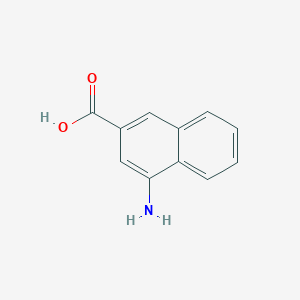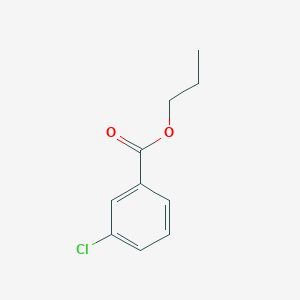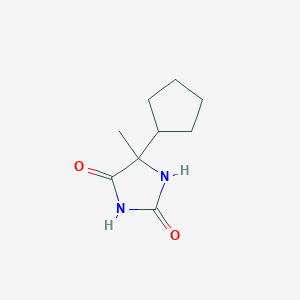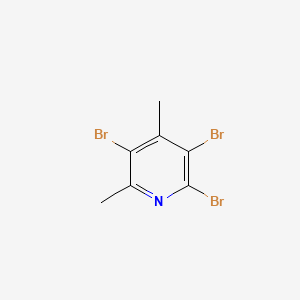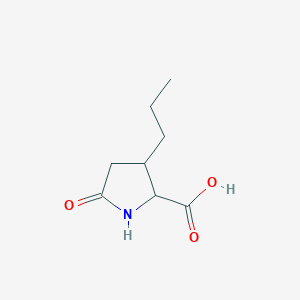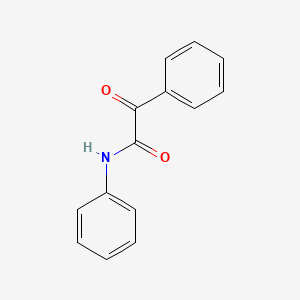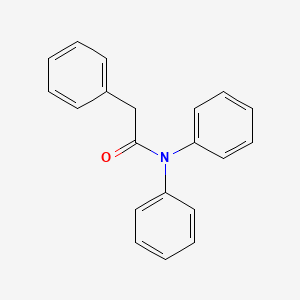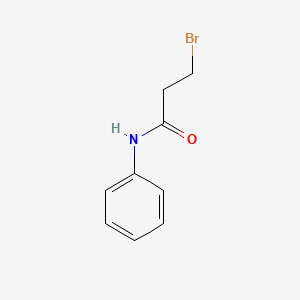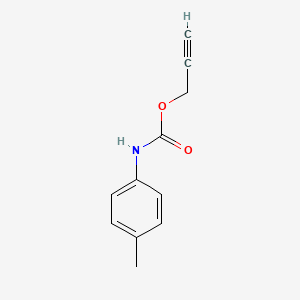
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
Übersicht
Beschreibung
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester is a natural product found in Fusarium sambucinum with data available.
Wissenschaftliche Forschungsanwendungen
Asymmetric Esterification and Kinetic Resolution:
- Shiina and Nakata (2007) reported the production of optically active carboxylic esters through the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This method directly produces chiral carboxylic esters from free acids and racemic alcohols, utilizing a trans-acylation process under the influence of chiral catalysts (Shiina & Nakata, 2007).
Prodrug Synthesis and Stability:
- Hansen, Faarup, and Bundgaard (1991) synthesized various carbamic acid esters as prodrug forms of dopaminergic drugs, evaluating their stability and bioconversion. They found that N,N-Disubstituted carbamates were stable in both buffer and plasma solutions and could potentially be used as prodrugs for certain benzazepines (Hansen, Faarup, & Bundgaard, 1991).
Synthesis of Functionalized Compounds:
- Marcotte and Lubell (2002) achieved the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters by treating N-PhF-4-oxoproline benzyl ester with different amines. This method highlights the versatility of benzyl esters in synthesizing functionalized compounds (Marcotte & Lubell, 2002).
Lewis Acid Catalyzed Reactions:
- Benfatti et al. (2009) reported the use of Sc(OTf)3 as a Lewis acid catalyst for reactions involving carbamates, leading to the efficient synthesis of polyfunctionalized isoxazolidines and isoxazolines (Benfatti et al., 2009).
Gas Chromatography and Mass Spectrometry:
- Oehlenschläger, Hintze, and Gercken (1975) demonstrated the utility of benzyl esters, including hydroxycarboxylic acid benzyl esters, in gas chromatography and mass spectrometry for analytical purposes (Oehlenschläger, Hintze, & Gercken, 1975).
Acetylcholinesterase Inhibitors:
- Decker (2007) explored carbamic acid esters of quinolin-6-ol and related compounds as novel inhibitors of acetylcholinesterase, which have applications in Alzheimer's disease research (Decker, 2007).
Anti-Mycobacterium Activity:
- Pagani et al. (1996) synthesized and tested a series of carbamic esters against Mycobacterium avium strains, revealing their potential as antimicrobial agents (Pagani et al., 1996).
Eigenschaften
CAS-Nummer |
73747-40-7 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |
InChI-Schlüssel |
WPOFMMJJCPZPAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
| 6372-14-1 | |
Sequenz |
F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
